5-Methyl-2-furonitrile

Overview

Description

5-Methyl-2-furonitrile (CAS: 13714-86-8; MFCD02093782) is a heterocyclic organic compound comprising a furan ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position. Its molecular formula is C₆H₅NO, with a molecular weight of 107.11 g/mol. This compound is commercially available at purities up to 95% for research applications . It serves as a precursor in synthetic organic chemistry, particularly in boronation reactions and the synthesis of heterocyclic derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-furonitrile can be synthesized through several methods:

Reaction of 2-furfural with methyl cyanide: This method involves the reaction of 2-furfural with methyl cyanide under specific conditions.

Condensation of 2-furone with methanol and hydrochloric acid: This method involves the condensation of 2-furone with methanol and hydrochloric acid.

Reaction of α-furfuryl chloride with strong aqueous potassium cyanide: This method involves the reaction of α-furfuryl chloride with strong aqueous potassium cyanide.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of α-furfuryl chloride with strong aqueous potassium cyanide due to its efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: Products may include primary amines or other reduced derivatives.

Substitution: Products depend on the substituent introduced during the reaction.

Scientific Research Applications

Pharmaceuticals

5-Methyl-2-furonitrile has been studied for its potential pharmacological properties. Research indicates that it exhibits antimicrobial activity , particularly against bacterial strains such as Staphylococcus aureus. Its ability to disrupt bacterial communication pathways suggests it could serve as an adjunct therapy for antibiotic-resistant infections.

Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanisms appear to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Fragrance Industry

This compound is widely utilized in the fragrance industry for synthesizing fruity aromas. Its pleasant scent profile results from interactions with olfactory receptors, making it valuable in creating flavors and fragrances.

Antimicrobial Activity

A study demonstrated that this compound could reduce biofilm formation in Staphylococcus aureus by up to 80% when combined with existing antibiotics. This finding indicates its potential as an adjunct therapy in treating infections.

Antitumor Studies

Research on derivatives of this compound revealed significant cytotoxicity against cancer cell lines. Modifications to the furan ring were shown to enhance these effects, suggesting avenues for developing new anticancer therapies.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets, aiding rational drug design aimed at enhancing its efficacy against specific diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-2-furonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in these pathways.

Comparison with Similar Compounds

Structural Analogues in the Furan Nitrile Family

2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile

- Structure: Features a furan ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and a malononitrile group at the 2-position.

- Applications : Used in materials science and as a building block for fluorescent dyes.

- Key Difference : The bulky phenyl substituent and additional nitrile groups enhance its π-conjugation, making it more suited for optoelectronic applications compared to 5-methyl-2-furonitrile .

4-Acetyl-2-amino-5-methyl-3-furonitrile

- Structure: Contains an acetyl group at the 4-position and an amino group at the 2-position on the furan ring.

- Reactivity: The amino group increases nucleophilicity, enabling participation in cyclization reactions, unlike the simpler this compound.

- Safety : Classified as toxic (H302, H312, H332), similar to this compound, but with additional hazards due to the acetyl group .

5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile

- Structure: Combines a benzonitrile core with a tetrahydrofuran-methylamino substituent and a nitro group.

- Key Difference : The nitro group and tetrahydrofuran moiety introduce polar interactions, altering solubility and bioavailability compared to this compound .

Functional and Reactivity Comparisons

Direct Boration Reactions

- This compound : Reacts with HBpin (pinacolborane) to yield ortho and meta boronic esters in an 85:15 ratio with 97% yield. The nitrile group directs boration to adjacent positions .

- Other Nitriles : For example, aromatic nitriles like benzonitrile typically exhibit lower regioselectivity in boration due to competing electronic effects from substituents .

Crystal Packing and Intermolecular Interactions

- This compound Analogues: Derivatives like 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile exhibit weak C–H···π interactions in their crystal structures, similar to this compound. However, bulky diphenyl substituents reduce packing efficiency, increasing melting points .

Biological Activity

5-Methyl-2-furonitrile (C6H5NO) is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

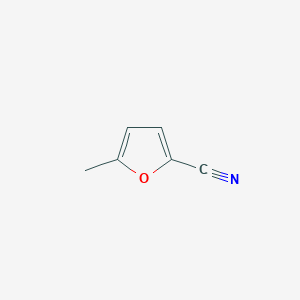

This compound is characterized by a furan ring with a methyl group and a nitrile functional group. Its chemical structure is shown below:

This compound is notable for its versatility in chemical reactions, which can lead to various derivatives with enhanced biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted the efficacy of furan derivatives in inhibiting bacterial growth, particularly against Staphylococcus aureus. The compound's ability to interfere with quorum sensing mechanisms in bacteria suggests its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance, where compounds that can disrupt bacterial communication pathways are being explored as novel therapeutic strategies .

Antitumor Activity

The antitumor properties of this compound have been investigated in several studies. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Synthesis and Derivatives

This compound can be synthesized through various methods, including the reaction of 5-methylfuran with cyanogen halides. The synthesis process is crucial for developing derivatives that may enhance its biological activity.

| Synthesis Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Reaction with cyanogen bromide | 5-methylfuran | Reflux in organic solvent | High |

| Hydrolysis | This compound | Acidic conditions | Moderate |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound could reduce biofilm formation in Staphylococcus aureus by up to 80% when combined with existing antibiotics, indicating its potential as an adjunct therapy in treating infections .

- Antitumor Studies : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the furan ring could enhance these effects .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with biological targets, which may help in rational drug design aimed at enhancing its efficacy against specific diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-furonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Direct boration of this compound using HBpin (pinacolborane) is a key method, producing ortho and meta isomers in an 85:15 ratio with a 97% yield. Optimization of catalysts (e.g., transition metals) and solvent polarity is critical to control regioselectivity . Classical approaches include nitrile group introduction via dehydration of amides or substitution reactions on halogenated furans (e.g., using KCN or CuCN), requiring inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR distinguishes furan ring protons (δ 6.3–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). -NMR confirms nitrile carbon signals (δ 115–120 ppm).

- IR : Strong absorption at ~2220 cm (C≡N stretch).

- GC-MS : Used to verify purity and detect isomer byproducts .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidizing agents. Storage at 0–6°C in amber vials under nitrogen is recommended. Degradation products (e.g., hydrolyzed amides) can be monitored via TLC (silica gel, hexane:ethyl acetate 8:2) .

Q. What are the primary biological activity screening protocols for this compound derivatives?

- Methodological Answer : Derivatives are tested for antimicrobial activity using microdilution assays (e.g., MIC against E. coli or S. aureus). Antioxidant potential is assessed via DPPH radical scavenging. Cytotoxicity studies (e.g., MTT assays on HeLa cells) require rigorous solvent controls due to nitrile toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound functionalization be addressed?

- Methodological Answer : Computational tools (e.g., DFT calculations) predict electrophilic substitution sites on the furan ring. For example, boration favors the ortho position due to nitrile-directed metal coordination. Experimental validation via -NMR and X-ray crystallography is essential to confirm isomer ratios .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent effects or trace moisture. Systematic replication under controlled conditions (e.g., anhydrous DMF, <10 ppm O) and meta-analyses of published protocols are advised. Cross-referencing kinetic data with computational mechanistic studies (e.g., transition state modeling) clarifies outliers .

Q. How can isomer separation be optimized post-synthesis?

- Methodological Answer : Ortho/meta isomers from boration reactions are separable via preparative HPLC (C18 column, acetonitrile/water gradient) or fractional crystallization (hexane/ethyl acetate). Purity >99% is achievable, but yields drop to ~60% due to similar solubility profiles .

Q. What novel applications exist for this compound in materials science?

- Methodological Answer : The nitrile group enables polymerization into polyfuran derivatives with tunable conductivity. Copolymerization with thiophenes (via Kumada coupling) enhances thermal stability (TGA decomposition >300°C). Applications in organic semiconductors require doping studies (e.g., iodine vapor) .

Q. Key Research Gaps

Properties

IUPAC Name |

5-methylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCRBVWSFYTMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348977 | |

| Record name | 5-methyl-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13714-86-8 | |

| Record name | 5-methyl-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.